3,3-Dimethylcyclopentene
Overview
Description
3,3-Dimethylcyclopentene is an organic compound with the molecular formula C7H12. It is a derivative of cyclopentene, where two methyl groups are attached to the third carbon atom of the cyclopentene ring. This compound is known for its unique structural properties and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the dehydration of 3,3-dimethylcyclopentanol using a strong acid such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the desired alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 3,3-dimethylcyclopentane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and formation of the double bond.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, it can be oxidized to form 3,3-dimethylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,3-dimethylcyclopentane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: It can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed:
Oxidation: 3,3-Dimethylcyclopentanone
Reduction: 3,3-Dimethylcyclopentane
Substitution: Halogenated cyclopentanes (e.g., 3,3-dimethyl-1-chlorocyclopentane)
Scientific Research Applications
3,3-Dimethylcyclopentene is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics of cycloalkenes.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for medicinal chemistry.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 3,3-Dimethylcyclopentene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond of the compound reacts with the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Cyclopentene: A parent compound with a similar structure but without the methyl groups.
3-Methylcyclopentene: A derivative with only one methyl group attached to the cyclopentene ring.
1,2-Dimethylcyclopentene: A compound with two methyl groups attached to adjacent carbon atoms in the cyclopentene ring.
Uniqueness: 3,3-Dimethylcyclopentene is unique due to the presence of two methyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound for studying steric effects and reaction mechanisms in organic chemistry.
Properties
IUPAC Name |
3,3-dimethylcyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFXXNTLGAHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206774 | |
Record name | 3,3-Dimethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58049-91-5 | |
Record name | 3,3-Dimethylcyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58049-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058049915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylcyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylcyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIMETHYLCYCLOPENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2HJV2ESE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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